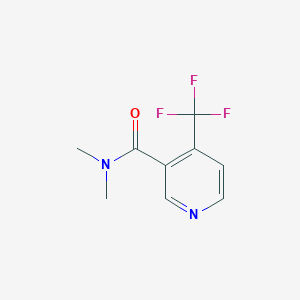

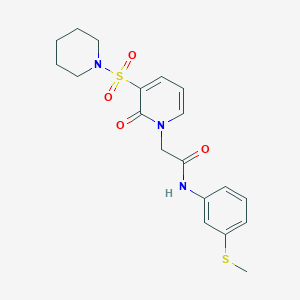

![molecular formula C12H15Cl2N B2868821 4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 2126162-35-2](/img/structure/B2868821.png)

4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions such as the addition of conc.HCI to a solution of tert-butyl 4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate in MeOH . The reaction is stirred for 24 hours and then concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of the related compound “4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde” is represented by the linear formula C15H17ClO .Physical And Chemical Properties Analysis

The related compound “1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine dihydrochloride” has a molecular weight of 355.35 . It is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique

Organic Synthesis Applications

Acid-Catalyzed Synthesis : The hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine, prepared from a quinazolino[3,4-a]quinazoline, was reacted with aromatic aldehydes under conventional heating or microwave irradiation, leading to high yields of tetracyclic dihydroquinazolines (Elina Marinho & M. F. Proença, 2016).

Synthesis of Amine Derivatives : The study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlighted the use of primary amines for creating various ester ethoxycarbonylhydrazones, demonstrating the broad applicability of such compounds in producing pharmaceutical agents (H. Bektaş et al., 2007).

Materials Science and Catalysis

Polymer Synthesis : Two novel bis(amine anhydride) monomers were synthesized via a palladium-catalyzed amination reaction, leading to the creation of new poly(amine imide)s with potential applications in gas transport and filtration due to their high thermal stability and surface area properties (Hongchao Mao & Suobo Zhang, 2014).

Supramolecular Chemistry

Supramolecular Networking : A study demonstrated the formation of a supramolecular hexagonal network based on a tritopic amine hydrochloride and a cucurbit[5]uril analogue, illustrating the potential for creating complex molecular architectures with specific binding properties (Zhengliang Qian et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride is the BCL-2 protein . BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting apoptosis .

Mode of Action

This compound acts as a potent and selective BCL-2 inhibitor . It binds to the BCL-2 protein, inhibiting its anti-apoptotic activity . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, promoting apoptosis .

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting BCL-2, it disrupts the balance of pro- and anti-apoptotic signals, leading to the activation of caspases that execute cell death . This can lead to downstream effects such as the reduction of tumor growth in cancers where BCL-2 plays a significant role .

Result of Action

The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells expressing high levels of BCL-2 . In the context of diseases like chronic lymphocytic leukemia (CLL), this can result in the reduction of tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by the tumor microenvironment in the case of cancer treatment .

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-chlorophenyl)cyclohex-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-8,12H,1-3,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEIDULTIHRWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

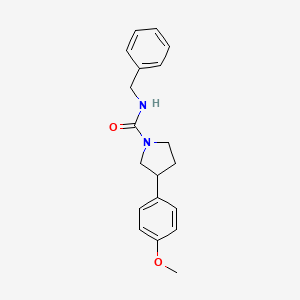

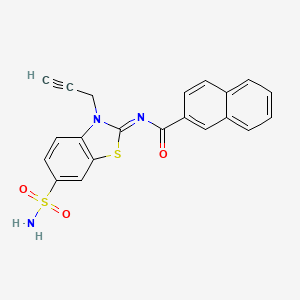

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)

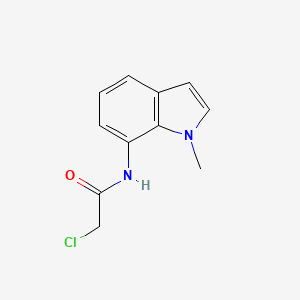

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)

![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)

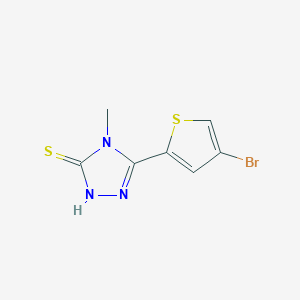

![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)

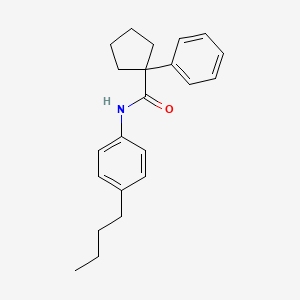

![(1-{3-[4-(Methylpropyl)phenoxy]propyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B2868754.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)